Soraphen A is a natural product isolated from the fermentation broth of the bacterium Sorangium cellulosum. It belongs to the polyketide family of natural products, further classified as a polyene macrolide antibiotic [1]. This specific class of antibiotics exhibits activity against various bacteria through unique mechanisms [].
Scientific research on Soraphen A is ongoing, exploring its potential applications in several areas:
Soraphen A is a polyketide natural product primarily derived from the myxobacterium Sorangium cellulosum. It belongs to the class of organic compounds known as macrolides, characterized by their large lactone ring structures. The chemical formula for Soraphen A is , and it has a molecular weight of approximately 520.65 g/mol. Its structure features multiple functional groups, including hydroxyl, methoxy, and phenyl moieties, which contribute to its biological activity and solubility properties .
Soraphen A acts as a fungal inhibitor by targeting a key enzyme called acetyl-CoA carboxylase (ACC1) []. ACC1 plays a crucial role in fatty acid synthesis within fungal cells []. By inhibiting ACC1, Soraphen A disrupts the fungus's ability to produce essential fatty acids, ultimately leading to cell death [].
Soraphen A acts primarily as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. The mechanism of action involves binding to the biotin carboxylase domain of ACC1 and ACC2, disrupting their oligomerization necessary for enzymatic activity. This inhibition leads to decreased levels of malonyl-CoA, a key substrate in lipogenesis and fatty acid elongation pathways . The IC50 value for Soraphen A in inhibiting ACC activity is reported to be around 5 nM, illustrating its potency .
Soraphen A exhibits significant biological activity, particularly in the context of metabolic regulation. By inhibiting acetyl-CoA carboxylase, it reduces de novo lipogenesis and promotes fatty acid oxidation. This action can influence cellular lipid profiles, leading to alterations in the synthesis of saturated, monounsaturated, and polyunsaturated fatty acids . Additionally, Soraphen A has been studied for its potential therapeutic applications in obesity and cancer treatment due to its role in regulating lipid metabolism .
The synthesis of Soraphen A has been achieved through various methods, including total synthesis from simpler organic compounds. One notable synthetic route involves an 11-step process that includes key transformations such as reductive cleavage of lactones and cyclization reactions to form the macrolide structure . Semisynthetic approaches have also been developed, allowing for modifications at specific sites on the molecule to generate analogs with varied biological activities .
Soraphen A is primarily investigated for its role as a biochemical tool in research related to lipid metabolism. Its ability to inhibit acetyl-CoA carboxylase makes it valuable for studying metabolic disorders such as obesity and diabetes. Furthermore, its antifungal properties have been explored, suggesting potential applications in agricultural biotechnology . The compound's unique structure and activity profile also position it as a candidate for drug development targeting metabolic diseases.
Research has demonstrated that Soraphen A interacts specifically with acetyl-CoA carboxylase enzymes (ACC1 and ACC2), affecting their oligomerization and enzymatic function. Studies have shown that this interaction leads to significant reductions in malonyl-CoA levels within cells, thereby influencing lipid synthesis pathways . Additionally, the compound's interactions with other metabolic pathways highlight its potential as a multitarget therapeutic agent.
Several compounds share structural or functional similarities with Soraphen A. Below is a comparison highlighting its uniqueness:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Soraphen B | Macrolide | Inhibits acetyl-CoA carboxylase | Structural analog with slight modifications |
Thiopeptin | Peptide | Inhibits bacterial protein synthesis | Different target but similar microbial origin |
Myxovirescin | Macrolide | Inhibits fatty acid biosynthesis | Broader spectrum of antimicrobial activity |
Pseudomonas quinolone signal | Signal Molecule | Modulates biofilm formation | Different biological role but similar origin |
Soraphen A stands out due to its specific inhibitory action on acetyl-CoA carboxylase and its potent effects on lipid metabolism regulation compared to other macrolides and related compounds .
Soraphen A exhibits a complex molecular architecture characterized by the molecular formula C29H44O8, corresponding to a molecular weight of 520.65 grams per mole [1] [2] [3]. The exact mass of this polyketide natural product is 520.304 atomic mass units, with a polar surface area of 103.68 square angstroms [3]. The compound demonstrates moderate lipophilicity with a calculated LogP value of 3.80, indicating favorable membrane permeability characteristics [3].
The molecular structure of Soraphen A encompasses 29 carbon atoms, 44 hydrogen atoms, and 8 oxygen atoms arranged in a highly sophisticated three-dimensional architecture [1] [2]. This macrocyclic polyketide natural product was first isolated from the myxobacterium Sorangium cellulosum strain So ce26 [9] . The compound exists as white crystals or solid powder under standard conditions and demonstrates solubility in dimethyl sulfoxide [8].
Table 1: Fundamental Molecular Properties of Soraphen A
Property | Value |
---|---|
Molecular Formula | C₂₉H₄₄O₈ [1] [2] [3] |
Molecular Weight (g/mol) | 520.65 [2] [3] |
Exact Mass | 520.304 [3] |
CAS Registry Number | 122547-72-2 [1] [3] |
Polar Surface Area (PSA) | 103.68 Ų [3] |
LogP | 3.80 [3] |
Physical State | White crystals/solid powder [8] |
Solubility | Soluble in DMSO [8] |
The International Union of Pure and Applied Chemistry name for Soraphen A is (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one [1]. This systematic nomenclature reflects the complex stereochemical arrangement and functional group distribution throughout the molecule.
Soraphen A contains ten distinct stereogenic centers, each contributing to the overall three-dimensional architecture and biological activity of the molecule [9] [13]. The absolute stereochemical configuration has been rigorously determined through comprehensive synthetic studies and crystallographic analyses [9] [19].
The ten stereogenic centers are distributed throughout the macrocyclic framework, with their absolute configurations following the Cahn-Ingold-Prelog priority rules [32]. Each stereocenter adopts either an R or S configuration, creating a unique spatial arrangement that is crucial for the compound's biological recognition and binding properties [9] [13].
Table 2: Stereochemical Configuration of Soraphen A Stereogenic Centers
Carbon Position | Absolute Configuration | Structural Environment |
---|---|---|
C1 | R | Secondary alcohol [1] |
C2 | S | Methyl-substituted carbon [1] |
C5 | S | Phenyl-substituted carbon [1] |
C10 | S | Methoxy-substituted carbon [1] |
C11 | R | Methoxy-substituted carbon [1] |
C14 | S | Methyl-substituted carbon [1] |
C15 | S | Secondary alcohol [1] |
C16 | S | Methyl-substituted carbon [1] |
C17 | S | Secondary alcohol [1] |
C18 | R | Methoxy-substituted carbon [1] |
The stereochemical complexity of Soraphen A has made it a challenging target for total synthesis, with multiple research groups developing sophisticated strategies to control the formation of each stereogenic center [9] [13] [29]. The precise spatial arrangement of these ten stereocenters contributes significantly to the compound's selectivity for its biological target, acetyl-coenzyme A carboxylase [19] [34].
Advanced synthetic methodologies have been employed to establish these stereocenters with high diastereoselectivity, including asymmetric aldol reactions, catalyst-controlled acetylide additions, and substrate-controlled transformations [9] [29]. The successful total synthesis of Soraphen A has required the development of novel synthetic methods to achieve the required stereochemical control [29] [30].
The structural foundation of Soraphen A rests upon an 18-membered macrolactone scaffold, which represents one of the most distinctive architectural features of this natural product [9] [12]. This macrocyclic lactone ring system provides the rigid framework that constrains the molecule into its biologically active conformation [26] [27].
The 18-membered macrolactone exhibits significant conformational flexibility, as demonstrated by molecular mechanics calculations and molecular dynamics studies [26]. The macrocyclic ring adopts multiple low-energy conformations in solution, with the relative populations of these conformers influenced by solvent effects and intramolecular interactions [26] [27].
Conformational analysis of 18-membered macrolactones reveals that these systems typically exhibit high conformational flexibility, with several energetically accessible conformations contributing to the overall molecular behavior [26]. For Soraphen A, the most favored conformer represents approximately 20.1 percent of the total population in the absence of complexation, while complexation with metal ions can significantly alter these populations [26].
The macrolactone ring formation represents a critical step in the total synthesis of Soraphen A, requiring careful selection of macrocyclization conditions to achieve efficient ring closure [9]. Previous synthetic studies have demonstrated that macrolactonization of the corresponding seco-acid can be achieved using specialized reagents such as Shiina's method, which activates the carboxylic acid functionality for intramolecular esterification [9].
The 18-membered ring system incorporates both saturated and unsaturated segments, including a critical trans-olefin at the C9-C10 position [9]. This geometric constraint contributes to the overall molecular rigidity and influences the spatial positioning of functional groups around the macrocyclic perimeter [9].
Soraphen A incorporates a highly substituted pyranose ring system as an integral component of its molecular architecture [9] [12]. This six-membered ring consists of five carbon atoms and one oxygen atom, forming a tetrahydropyran-like structure that is extensively functionalized with methyl and methoxy substituents [6].
The pyranose ring system in Soraphen A differs significantly from typical carbohydrate pyranose rings, as it lacks the multiple hydroxyl groups characteristic of sugars [6]. Instead, this ring system features strategically positioned methoxy groups and methyl substituents that contribute to the overall hydrophobic character of the molecule [12].
The formation of the pyranose ring occurs through intramolecular cyclization reactions during the biosynthetic pathway or synthetic construction of the molecule [6]. The ring adopts a chair-like conformation similar to other six-membered saturated ring systems, with substituents occupying either axial or equatorial positions based on steric and electronic considerations [6].
The pyranose ring system plays a crucial role in the biological activity of Soraphen A, as this structural element contributes to the specific three-dimensional shape required for recognition by the target enzyme [12] [19]. Crystal structure studies of Soraphen A in complex with its target protein have revealed the importance of this ring system in maintaining the proper molecular geometry for binding [19].
The synthetic construction of the pyranose ring system has required the development of specialized methodologies to control both the regiochemistry and stereochemistry of ring formation [9]. Multiple synthetic approaches have been explored, including cyclization reactions of linear precursors and ring-closing metathesis strategies [4].
The structural elucidation of Soraphen A has relied extensively on advanced spectroscopic techniques, with nuclear magnetic resonance spectroscopy serving as the primary tool for detailed structural characterization [7] [11]. Both proton and carbon-13 nuclear magnetic resonance spectra provide comprehensive information about the molecular framework and substitution patterns [11].
Proton nuclear magnetic resonance spectroscopy reveals the complex spin systems associated with the macrocyclic structure, including characteristic signals for the aromatic protons of the phenyl substituent, methyl groups, and methoxy functionalities [7]. The coupling patterns observed in the proton spectra provide valuable information about the relative stereochemistry of adjacent stereocenters [11].
Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework of Soraphen A, with distinct chemical shifts observed for carbonyl carbons, aromatic carbons, and aliphatic carbons bearing oxygen substituents [11]. The multiplicity information obtained from distortionless enhancement by polarization transfer experiments helps distinguish between quaternary, tertiary, secondary, and primary carbon atoms [11].
Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide connectivity information that establishes the complete molecular structure [7] [11]. These correlation experiments are particularly valuable for assigning signals in complex natural products with multiple similar structural environments [11].
Mass spectrometry contributes essential molecular weight information, with the molecular ion peak appearing at mass-to-charge ratio 520, corresponding to the molecular formula C29H44O8 [16]. High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula and distinguish between possible structural isomers [16].
Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in Soraphen A, including carbonyl stretching frequencies, carbon-hydrogen stretching modes, and carbon-oxygen stretching vibrations [15]. The infrared spectrum serves as a molecular fingerprint that can be used for compound identification and purity assessment [15].
Ultraviolet-visible absorption spectroscopy provides information about the chromophoric elements of the molecule, particularly the aromatic phenyl substituent [24]. The absorption characteristics in the ultraviolet region contribute to the overall spectroscopic profile of the compound [24].
Irritant;Environmental Hazard